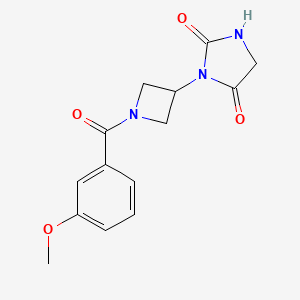

3-(1-(3-Methoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "3-(1-(3-Methoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione" involves intricate reactions that often include the use of isocyanates, nitromethane, and specific catalysts like triethylamine to form various imidazolidine-2,4-diones with diverse substituents. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, showcasing the compound's synthesis versatility (Shimizu, Hayashi, & Teramura, 1986).

Scientific Research Applications

DNA Binding Studies

Studies on imidazolidine derivatives, including 3-(1-(3-Methoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, have shown significant interest due to their DNA binding affinity, which could potentially position them as effective anticancer drugs. The DNA binding propensity of these compounds has been compared with clinically used anticancer drugs, indicating their potential in cancer therapy. The binding strength varies with pH, showing higher affinity at blood pH, suggesting a targeted approach in drug design for cancer treatment (Shah et al., 2013).

Stability and Structure Influences

The electron delocalization impact on the stability and structure of potential N-heterocyclic carbene precursors, including imidazolidine-2,4-dione derivatives, has been explored. This research provides insights into the molecular design of these compounds for enhanced stability and potential application in various chemical reactions. The study reveals the importance of electronic configuration in determining the reactivity and stability of these molecules (Hobbs et al., 2010).

Antimicrobial Activity

Imidazolidine-2,4-dione derivatives have demonstrated antimicrobial and antifungal activities against a variety of pathogens. This includes weak to moderate antibacterial activity against Gram-negative bacteria and significant antifungal activity. Such findings indicate their potential as therapeutic agents in treating infections and highlight the broad spectrum of biological activities possessed by these compounds (Abd Alhameed et al., 2019).

Synthesis and Application in Organic Chemistry

The synthesis of imidazolidine-2,4-dione derivatives and their application in organic chemistry, particularly as intermediates in the synthesis of complex molecules, has been a subject of interest. These compounds serve as crucial intermediates in the development of biologically active molecules, demonstrating the versatility and importance of imidazolidine derivatives in pharmaceutical research and development (Kale et al., 2007).

properties

IUPAC Name |

3-[1-(3-methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-21-11-4-2-3-9(5-11)13(19)16-7-10(8-16)17-12(18)6-15-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZSSWPSOLELRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)